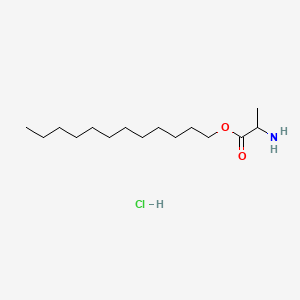

Dodecyl DL-alaninate hydrochloride

Description

Properties

Molecular Formula |

C15H32ClNO2 |

|---|---|

Molecular Weight |

293.87 g/mol |

IUPAC Name |

dodecyl 2-aminopropanoate;hydrochloride |

InChI |

InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;/h14H,3-13,16H2,1-2H3;1H |

InChI Key |

AIMIBZYOJHWNND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Dodecyl DL-Alaninate Hydrochloride

Direct Esterification of Alanine with Dodecanol

The most straightforward method involves Fischer esterification, where alanine reacts with dodecanol under acidic conditions. Hydrochloric acid (HCl) serves dual roles as a catalyst and a protonating agent for the amino group.

Procedure :

- Reactants : DL-alanine (1 mol), dodecanol (1.2 mol), concentrated HCl (excess).

- Conditions : Reflux at 110°C for 8–12 hours under anhydrous conditions. A Dean-Stark trap removes water to shift equilibrium toward ester formation.

- Workup : The crude product is washed with cold water to remove unreacted alanine, followed by recrystallization from ethanol to isolate the hydrochloride salt.

Yield : 70–85%, depending on reactant purity and water removal efficiency.

Key Parameters Table

| Parameter | Value/Range | Role | Source |

|---|---|---|---|

| Temperature | 110°C | Accelerates esterification | |

| HCl Concentration | 37% (w/w) | Protonates amino group | |

| Reaction Time | 8–12 hours | Ensures completion |

Alkylation of Alanine Ethyl Ester Hydrochloride

This two-step method first synthesizes alanine ethyl ester hydrochloride, followed by nucleophilic substitution with dodecyl bromide.

Step 1: Synthesis of Alanine Ethyl Ester Hydrochloride

- Reactants : DL-alanine (1 mol), absolute ethanol (5 mol), thionyl chloride (1.1 mol).

- Conditions : Stir at 0°C for 1 hour, then reflux at 70°C for 3 hours.

- Product : White crystalline solid, yield >90%.

Step 2: Dodecyl Bromide Alkylation

Acid Chloride Intermediate Route

Alanoyl chloride, generated via thionyl chloride, reacts with dodecanol to form the ester.

Procedure :

Comparative Analysis of Methods

Efficiency and Scalability

- Fischer Esterification : Preferred for simplicity but requires strict anhydrous conditions.

- Alkylation Route : Higher atom economy but involves toxic dodecyl bromide.

- Acid Chloride Method : High yields but generates hazardous SO₂ and HCl gases.

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Fischer Esterification | 70–85 | 95–98 | Single-step |

| Alkylation | 75–80 | 90–95 | Scalable |

| Acid Chloride | 82–88 | 98–99 | High purity |

Reaction Optimization Strategies

Catalytic Enhancements

Industrial-Scale Production Considerations

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Dodecyl L-alaninate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-alanine and dodecanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other alkyl or aryl groups.

Oxidation and Reduction: The dodecyl chain can undergo oxidation to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Substitution: Requires nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: L-alanine and dodecanol.

Substitution: Various alkyl or aryl derivatives of L-alaninate.

Oxidation: Dodecanoic acid or dodecanol.

Scientific Research Applications

Dodecyl L-alaninate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

Biology: Employed in the study of membrane proteins and as a component in buffer solutions for biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying and stabilizing properties

Mechanism of Action

The mechanism of action of Dodecyl L-alaninate hydrochloride primarily involves its surfactant properties. The compound can interact with lipid bilayers, disrupting the membrane structure and enhancing the permeability of the membrane. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across biological membranes .

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Impact: Longer chains (e.g., C12 in dodecyl/glycine lauryl esters) enhance hydrophobicity, promoting micelle formation and surfactant activity. Shorter chains (e.g., ethyl or methyl) limit self-assembly but improve solubility in polar solvents . demonstrates that dodecyl-based surfactants (e.g., SDS) exhibit significant micellar crystallization behavior, which may extend to amino acid esters with similar chain lengths .

In contrast, DL-alanine’s methyl side chain may disrupt micellar symmetry but enhance interactions with hydrophobic substrates .

Functional Applications :

- Dodecyl DL-alaninate hydrochloride : Likely used in niche surfactant applications due to its balanced hydrophobicity and charge.

- Glycine lauryl ester hydrochloride : Employed in biochemical assays requiring mild surfactants .

- Furalaxyl : Demonstrates the agrochemical utility of alaninate esters when combined with aromatic groups .

Physicochemical Properties

Solubility and Stability:

Surfactant Behavior:

- Critical micelle concentration (CMC) for dodecyl-based compounds is anticipated to be lower than ethyl derivatives, aligning with trends observed in SDS (CMC ~8 mM) .

Research Findings and Industrial Relevance

- Crystallization Effects: Additives in SDS micellar systems () alter crystallization kinetics without affecting melting points. This suggests that amino acid ester surfactants like Dodecyl DL-alaninate hydrochloride could similarly integrate additives into their structures for tailored crystallization .

- Dodecyl DL-alaninate hydrochloride may exhibit antimicrobial properties, though this requires experimental validation .

Q & A

Q. Basic Research Focus

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and amine hydrochloride (NH₃⁺Cl⁻) bands at 2500–3000 cm⁻¹ .

- ¹H/¹³C NMR : Identify dodecyl chain protons (δ 0.8–1.5 ppm) and alaninate methyl groups (δ 1.2–1.4 ppm). Use DMSO-d₆ as a solvent to resolve exchangeable NH₃⁺ signals .

- HPLC : Utilize reversed-phase C18 columns with mobile phases containing 0.1% trifluoroacetic acid (TFA) and acetonitrile gradients. Detect at 210 nm for amine hydrochloride groups .

How can researchers resolve discrepancies in purity assessments between HPLC and titration methods?

Q. Advanced Research Focus

- Source Identification : HPLC may detect trace impurities (e.g., unreacted dodecyl alcohol), while titration measures total chloride content. Cross-validate using elemental analysis (Cl% theoretical vs. observed) .

- Method Harmonization : Optimize HPLC parameters (e.g., column temperature, gradient slope) to separate degradation products. For titration, ensure exclusion of interfering ions (e.g., sulfate) via precipitation .

- Statistical Validation : Apply ANOVA to compare purity datasets. A >5% variance warrants re-evaluation of sample preparation (e.g., sonication time for dissolution) .

What strategies are effective for studying the environmental degradation pathways of Dodecyl DL-alaninate hydrochloride?

Q. Advanced Research Focus

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Quantify DL-alanine release via ninhydrin assay .

- Photolysis : Expose to UV light (254 nm) and analyze breakdown products (e.g., dodecanol) using GC-MS. Compare degradation rates in aqueous vs. lipid matrices .

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. Monitor chloride ion release via ion chromatography to track dehydrochlorination .

What protocols ensure safe handling and storage of Dodecyl DL-alaninate hydrochloride in laboratory settings?

Q. Basic Research Focus

- Storage : Keep in airtight, light-resistant containers at 4°C. Desiccate with silica gel to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Avoid water to prevent aerosolization .

How can micellar electrokinetic chromatography (MEKC) be optimized for analyzing Dodecyl DL-alaninate hydrochloride in complex matrices?

Q. Advanced Research Focus

- Buffer System : Use 25 mM sodium tetraborate (pH 9.2) with 50 mM sodium dodecyl sulfate (SDS) to form micelles. Add 10% methanol to improve resolution .

- Sample Preparation : Precipitate proteins with acetonitrile (1:1 v/v) in biological samples. Centrifuge at 10,000 × g for 10 min to remove debris .

- Detection : Employ UV absorption at 200 nm or capacitively coupled contactless conductivity detection (C⁴D) for low-concentration analytes .

What validation criteria are critical for cross-laboratory reproducibility of dissolution studies involving Dodecyl DL-alaninate hydrochloride?

Q. Advanced Research Focus

- Apparatus Calibration : Standardize paddle speed (75 rpm) and vessel dimensions (USP Type II). Validate temperature control (±0.5°C) .

- Dissolution Media : Use biorelevant media (e.g., FaSSIF with 3 mM sodium taurocholate) for in vivo correlation. Include 0.5% SDS to mimic intestinal surfactant activity .

- Data Reporting : Calculate similarity factors (f₂) for dissolution profiles. Require f₂ >50 between laboratories to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.